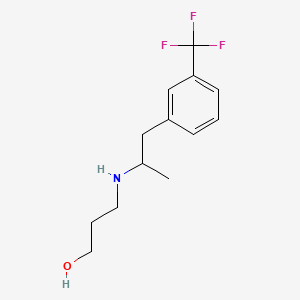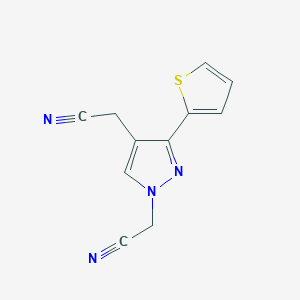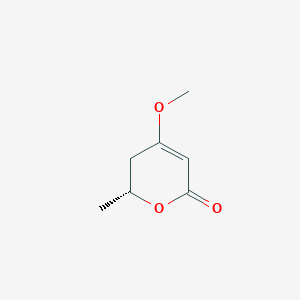
N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt is a chemical compound with the molecular formula C44H43Cl2N12O and a molecular weight of 865.90 g/mol . It is an impurity of Losartan, an angiotensin II receptor antagonist used primarily to treat high blood pressure and to protect the kidneys from damage due to diabetes . This compound is often used in research and analytical studies to ensure the purity and efficacy of Losartan.
Preparation Methods
The synthesis of N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of Losartan, followed by specific reactions to introduce the N2-Losartanyl group. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to achieve the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Scientific Research Applications
N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Losartan.
Biology: Studied for its potential biological effects and interactions with various biomolecules.
Medicine: Investigated for its role as an impurity in Losartan formulations, ensuring the safety and efficacy of the drug.
Industry: Utilized in the pharmaceutical industry for quality control and regulatory compliance.
Mechanism of Action
it is likely to interact with similar molecular targets as Losartan, such as the angiotensin II receptor, potentially affecting the renin-angiotensin system . Further research is needed to elucidate its specific pathways and effects.
Comparison with Similar Compounds
N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt can be compared with other Losartan impurities and related compounds, such as:
Losartan N2-Dimer: Another impurity of Losartan with a similar structure but different molecular weight and properties.
Losartan IsoMer Impurity: A structural isomer of Losartan with distinct chemical and physical characteristics.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and potential effects .
Properties
Molecular Formula |
C44H43Cl2KN12O |
|---|---|
Molecular Weight |
865.9 g/mol |
IUPAC Name |
potassium;[2-butyl-3-[[4-[2-[2-[[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol |
InChI |
InChI=1S/C44H43Cl2N12O.K/c1-3-5-15-39-47-41(45)37(56(39)25-29-17-21-31(22-18-29)33-11-7-9-13-35(33)43-49-53-54-50-43)27-58-52-44(51-55-58)36-14-10-8-12-34(36)32-23-19-30(20-24-32)26-57-38(28-59)42(46)48-40(57)16-6-4-2;/h7-14,17-24,59H,3-6,15-16,25-28H2,1-2H3;/q-1;+1 |
InChI Key |
RMRAMZJGIDZGRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CN5N=C(N=N5)C6=CC=CC=C6C7=CC=C(C=C7)CN8C(=NC(=C8CO)Cl)CCCC)Cl.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B13426190.png)



![3-Isobutyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13426216.png)


![(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13426235.png)



![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13426257.png)
